molecular formula C18H19N5O3 B2927663 3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-52-8

3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2927663
CAS No.: 483993-52-8
M. Wt: 353.382
InChI Key: ZHQLKOFWFANEEA-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 3-methoxyphenyl group at position 3, a 4-methoxyphenyl group at the amide nitrogen, and a 2H-tetrazol-5-yl moiety at position 2.

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-14-8-6-13(7-9-14)19-18(24)16(17-20-22-23-21-17)11-12-4-3-5-15(10-12)26-2/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQLKOFWFANEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Methoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, known by its CAS number 73096-36-3, is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

  • Molecular Formula : C18H19N5O3
  • Molecular Weight : 353.38 g/mol
  • CAS Number : 73096-36-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal activity and providing insights into its neuropharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

Antitumor Activity

Studies have shown that derivatives of tetrazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds similar to this compound have demonstrated IC50 values in the micromolar range against human cancer cell lines, indicating potent antitumor properties .

Anticonvulsant Properties

Certain tetrazole derivatives have been investigated for their anticonvulsant effects. The structure of this compound suggests potential utility in managing seizure disorders .

Antimicrobial Activity

Some studies suggest that tetrazole-based compounds possess antimicrobial properties against various pathogens. This could be linked to their ability to disrupt microbial cell functions .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of the compound on different cancer cell lines, revealing a dose-dependent response that highlights its potential as an anticancer agent .
  • Mechanistic Studies : Research has focused on elucidating the mechanisms through which the compound induces apoptosis in cancer cells, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Comparative Analysis : A comparative study involving structurally similar compounds indicated that modifications to the phenyl rings significantly influence biological activity, suggesting a structure-activity relationship (SAR) that can guide future drug design efforts .

Data Table of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Reference
AntitumorA431 (human epidermoid carcinoma)1.61 ± 1.92
AnticonvulsantPTZ-induced seizure modelEffective
AntimicrobialVarious bacterial strainsVariable

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and research findings:

Compound Name Molecular Formula Molecular Weight Substituents (R1, R2) Key Findings/Applications References
Target Compound C19H20N5O3* ~378.4 3-methoxyphenyl, 4-methoxyphenyl Hypothesized to modulate ABCG2 based on structural similarity to VKNG-1
3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C19H21N5O4 383.41 2,3-dimethoxyphenyl, 4-methoxyphenyl Increased polarity due to additional methoxy group; potential solubility challenges
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C19H21N5O3 367.41 4-ethoxyphenyl, 4-methoxyphenyl Ethoxy group enhances lipophilicity, potentially improving membrane permeability
VKNG-1 (N-(2-(2-(3-Methoxyphenyl)-2H-tetrazol-5-yl)phenyl)-4-aminobenzamide) C21H17N5O2 387.4 3-methoxyphenyl, 4-aminobenzamide ABCG2 antagonist; reverses multidrug resistance in colon cancer cells (IC50 data pending)
ZINC C13637710 (2-(2-Carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)acetamide) C12H14N6O2S 306.3 3-methoxyphenyl, thiazolidinone Structure-based design for chemokine receptor targeting; unconfirmed activity

Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The 3-methoxyphenyl group in the target compound and VKNG-1 is critical for ABCG2 binding, as removal or substitution (e.g., 3-methylphenyl in ) reduces affinity.
  • 4-Methoxyphenyl at the amide nitrogen enhances stability compared to ethoxy () or unsubstituted phenyl groups.

Synthetic Yields and Routes: Analogs like 3-(2,3-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide are synthesized via nucleophilic substitution or condensation, with yields ~64% (similar to ). Pd-catalyzed coupling () is employed for phenothiazine-tetrazole hybrids, suggesting applicability to the target compound.

Pharmacological Potential: Tetrazole-containing compounds exhibit ABCG2 inhibition (VKNG-1) and anticancer activity (thiazole derivatives in ). Methoxy groups improve blood-brain barrier penetration but may reduce aqueous solubility ( vs. 8).

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